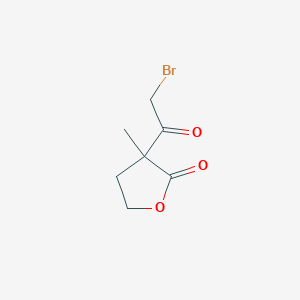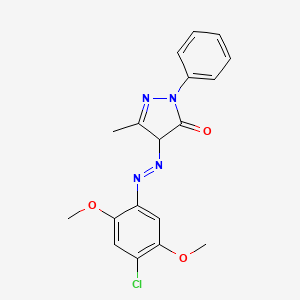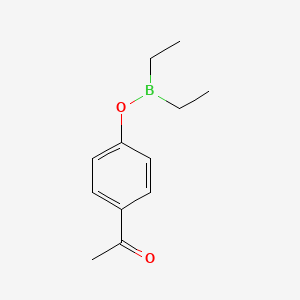
1-(4-Diethylboranyloxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Diethylboranyloxyphenyl)ethanone is an organic compound that features a boronic ester functional group attached to a phenyl ring, which is further connected to an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Diethylboranyloxyphenyl)ethanone can be synthesized through the reaction of 4-hydroxyacetophenone with diethylborane. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, followed by the addition of diethylborane to form the boronic ester.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Diethylboranyloxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various biaryl compounds.
Applications De Recherche Scientifique
1-(4-Diethylboranyloxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in drug development.
Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for medicinal chemistry research.
Industry: The compound can be used in the development of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of 1-(4-Diethylboranyloxyphenyl)ethanone primarily involves its ability to participate in various chemical reactions due to the presence of the boronic ester and carbonyl functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The carbonyl group can undergo nucleophilic addition reactions, allowing for the formation of various derivatives.
Comparaison Avec Des Composés Similaires
4-Acetylphenylboronic acid: Similar structure but with a boronic acid group instead of a boronic ester.
1-(4-Isobutylphenyl)ethanone: Similar structure but with an isobutyl group instead of a boronic ester.
4’-Isobutylacetophenone: Another similar compound with an isobutyl group.
Uniqueness: 1-(4-Diethylboranyloxyphenyl)ethanone is unique due to the presence of the diethylboranyloxy group, which imparts distinct reactivity and potential applications in organic synthesis and material science. The boronic ester group allows for versatile functionalization and cross-coupling reactions, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
61142-59-4 |
|---|---|
Formule moléculaire |
C12H17BO2 |
Poids moléculaire |
204.08 g/mol |
Nom IUPAC |
1-(4-diethylboranyloxyphenyl)ethanone |
InChI |
InChI=1S/C12H17BO2/c1-4-13(5-2)15-12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3 |
Clé InChI |
LECWMXKGGWHOMO-UHFFFAOYSA-N |
SMILES canonique |
B(CC)(CC)OC1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


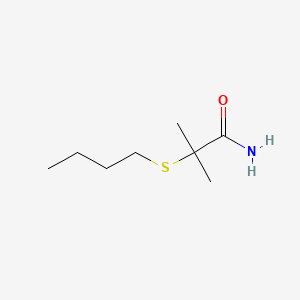
![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)
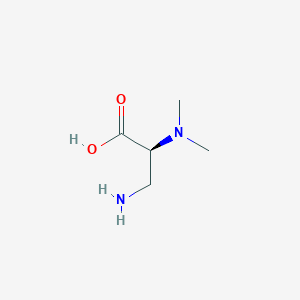
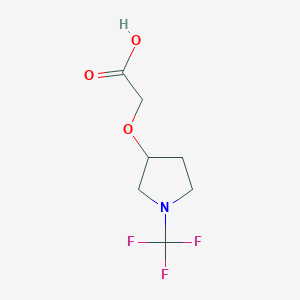
![[(2,2,2-Trifluoro-1-phenylethylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13948969.png)
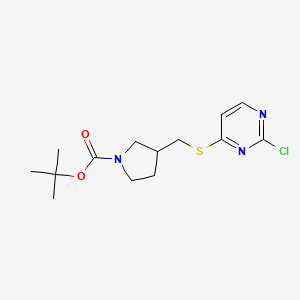

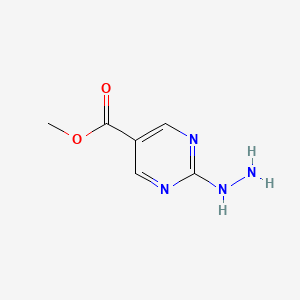
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13948982.png)
![1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one](/img/structure/B13948988.png)
![2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948997.png)
silane](/img/structure/B13949003.png)
